Xylenolorange

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

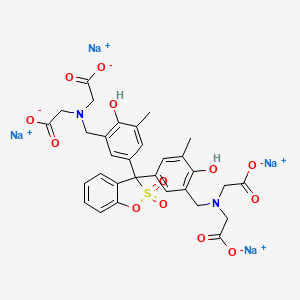

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

3618-43-7 |

|---|---|

Molekularformel |

C31H32N2NaO13S |

Molekulargewicht |

695.6 g/mol |

IUPAC-Name |

tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxylatomethyl)amino]acetate |

InChI |

InChI=1S/C31H32N2O13S.Na/c1-17-7-21(9-19(29(17)42)11-32(13-25(34)35)14-26(36)37)31(23-5-3-4-6-24(23)47(44,45)46-31)22-8-18(2)30(43)20(10-22)12-33(15-27(38)39)16-28(40)41;/h3-10,42-43H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41); |

InChI-Schlüssel |

BNUSJMLSIYZYPC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)O.[Na] |

Andere CAS-Nummern |

3618-43-7 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure and Applications of Xylenol Orange

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Xylenol orange is a complex organic molecule widely utilized in analytical chemistry and biomedical research.[1] Structurally, it belongs to the triphenylmethane class of dyes and is a derivative of cresol red, incorporating iminodiacetate groups that confer its potent metal-chelating properties.[2][3] It is most commonly employed as a tetrasodium salt in laboratory settings.[1][4]

Its primary applications stem from its function as a sensitive metallochromic indicator for complexometric titrations and as a pH indicator.[5][6] The molecule exhibits a distinct color change when it forms complexes with various metal ions, making it an invaluable tool for determining the concentration of metals like zinc, lead, and thorium.[7][8][9] Furthermore, its pH-dependent color transitions are useful in monitoring acid-base reactions.[5][6] Beyond titrimetry, Xylenol orange serves as a reagent in spectrophotometric analysis, a vital stain for studying bone calcification, and as a component in dosimeters for measuring radiation.[10][11]

Chemical Structure and Identification

The core structure of Xylenol orange is built upon a sulfonephthalein framework. This central structure is substituted with two cresol rings, each of which is further functionalized with an N,N-bis(carboxymethyl)aminomethyl group (an iminodiacetate group). These iminodiacetate moieties are the primary sites for metal ion chelation.

-

IUPAC Name : 2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-1,1-dioxo-2,1λ⁶-benzoxathiol-3-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetic acid[2]

-

Synonyms : 3,3′-Bis[N,N-bis(carboxymethyl)aminomethyl]-o-cresolsulfonephthalein, m-Cresolphthalexon S[2][10]

-

Molecular Formula (Acid Form) : C₃₁H₃₂N₂O₁₃S[2]

-

Molecular Formula (Tetrasodium Salt) : C₃₁H₂₈N₂Na₄O₁₃S[4][10]

-

CAS Number : 1611-35-4 (Acid Form)[1][2], 3618-43-7 (Tetrasodium Salt)[1][4][10]

Key Functional Groups

The reactivity and indicator properties of Xylenol orange are dictated by its key functional groups:

-

Sulfonephthalein Core : The central triphenylmethane-like structure responsible for the chromophoric properties.

-

Phenolic Hydroxyl (-OH) Groups : These groups are acidic, and their deprotonation influences the molecule's color at different pH values.

-

Carboxylic Acid (-COOH) Groups : Part of the iminodiacetate arms, these groups are crucial for chelating metal ions and also contribute to the molecule's pH sensitivity.

-

Tertiary Amine (-N<) Groups : These nitrogen atoms are also key coordination sites for metal ions.

Caption: Simplified 2D representation of the Xylenol orange structure.

Physicochemical and Spectroscopic Properties

The utility of Xylenol orange is defined by its physicochemical properties, which are summarized below. Commercial preparations have historically been impure, though purities of 90% or higher are now available.[1]

| Property | Value (Acid Form) | Value (Tetrasodium Salt) | Reference(s) |

| Molecular Weight | 672.66 g/mol | 760.58 g/mol | [1][10] |

| Appearance | Very dark brown to very dark red powder/crystals | Red-brown to dark brown crystalline powder | [10][12][13] |

| Melting Point | 195 °C (decomposes) | 210 °C (decomposes) | [1][10][14] |

| Solubility | Soluble in water and ethanol | 510 g/L in water | [1][12][13] |

| pKa Values | 2.6, 6.4, 6.5, 10.5, 12.3 | - | [12] |

| Absorption Max (λmax) | - | 575-580 nm (in 0.1N NaOH) | [8][10] |

| Fluorescence | Excitation: 440 & 570 nm; Emission: 610 nm | - | [1] |

| pH Indicator Range | 2.9 - 4.0 (Red to Yellow) | - | [5][6] |

Experimental Protocols

Preparation of 0.1% Xylenol Orange Indicator Solution

This protocol describes the standard procedure for preparing a working solution of Xylenol orange for use in titrations.

Materials:

-

Xylenol orange (or its tetrasodium salt)

-

100 mL volumetric flask

-

Distilled or deionized water

-

Analytical balance

-

Filter paper (if necessary)

Procedure:

-

Accurately weigh 0.1 g of Xylenol orange powder using an analytical balance.[12]

-

Transfer the powder into a 100 mL volumetric flask.[12]

-

Add approximately 50 mL of distilled water to the flask.[12]

-

Swirl the flask gently until the powder is completely dissolved.[12] Sonication may be used to aid dissolution.

-

Once dissolved, dilute the solution to the 100 mL mark with distilled water.[12]

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

If any insoluble matter remains, filter the solution.[12]

-

Store the solution in a well-sealed, amber glass bottle away from direct light.

Protocol: Suitability Test for Zinc Titration

This protocol is used to verify the quality and performance of a Xylenol orange indicator solution for the complexometric titration of zinc.

Materials:

-

Hexamethylenetetramine

-

10% Nitric acid

-

0.1% Xylenol orange solution (prepared as above)

-

0.1 M Zinc Chloride (ZnCl₂) volumetric solution

-

0.1 M EDTA volumetric solution

-

Distilled water

-

Beaker or Erlenmeyer flask

Procedure:

-

Dissolve 2.5 g of hexamethylenetetramine in 75 mL of distilled water in a beaker. This creates a buffered solution.[9]

-

Add 3 mL of 10% nitric acid to the solution.[9]

-

Add 1 mL of the 0.1% Xylenol orange indicator solution. The solution should turn a clear yellow color.[9]

-

Add a small, precise volume (e.g., 0.03 mL) of 0.1 M zinc chloride solution.[9] A successful test will show a distinct color change from yellow to magenta or purple, indicating the formation of the Zn-Xylenol orange complex.[9]

-

Next, add a slightly larger volume (e.g., 0.05 mL) of 0.1 M EDTA solution.[9] The EDTA, being a stronger chelating agent, should displace the zinc from the indicator complex.

-

A successful test is confirmed when the addition of EDTA restores the original yellow color, signaling the titration endpoint.[9]

Caption: Logical workflow for a Zinc titration using Xylenol orange.

Conclusion

Xylenol orange is a sophisticated and versatile indicator whose chemical structure is expertly tailored for analytical applications. The presence of multiple acidic functional groups, particularly the iminodiacetate arms, provides the basis for its dual function as both a pH and metallochromic indicator. Its distinct and sensitive color changes make it an indispensable reagent for researchers in chemistry and biomedicine for the precise quantification of metal ions and the monitoring of chemical reactions. Proper preparation and quality assessment, as detailed in the provided protocols, are crucial for achieving accurate and reproducible results.

References

- 1. Xylenol orange - Wikipedia [en.wikipedia.org]

- 2. Xylenol Orange | C31H32N2O13S | CID 73041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]

- 4. Xylenol Orange tetrasodium | C31H28N2Na4O13S | CID 107431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. XYLENOL ORANGE TETRASODIUM SALT ACS GRADE | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Xylenol Orange ACS reagent 3618-43-7 [sigmaaldrich.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. Chrominfo: Preparation of xylenol orange indicator solution [chrominfo.blogspot.com]

- 13. Xylenol orange tetrasodium salt – DRM CHEM [drm-chem.com]

- 14. technopharmchem.com [technopharmchem.com]

Xylenol orange synthesis and purification methods.

An In-depth Technical Guide to the Synthesis and Purification of Xylenol Orange

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylenol orange is a widely utilized metallochromic indicator and fluorochrome, essential for metal titrations and biological staining techniques.[1][2] Its synthesis and purification are critical for ensuring the accuracy and reliability of these applications, as commercial preparations have historically been plagued by significant impurities.[1] This guide provides a comprehensive overview of the primary synthesis method for xylenol orange—the Mannich condensation—and details various purification protocols to obtain a high-purity product. Detailed experimental procedures, quantitative data summaries, and workflow diagrams are presented to assist researchers in producing and purifying xylenol orange for laboratory use.

Introduction

Xylenol orange, chemically known as [3H-2,1-Benzoxathiol-3-ylidenebis-(6-hydroxy-5-methyl-m-phenylene)methylenenitrilo]tetraacetic acid S,S-dioxide, typically used as its tetrasodium salt, is a sulfonephthalein dye.[1][3] It functions as a sensitive indicator for metal ions, forming a red complex in their presence and turning yellow at the titration endpoint.[1] However, the efficacy of xylenol orange is highly dependent on its purity. Common impurities include semi-xylenol orange (a byproduct of the synthesis) and unreacted starting materials like iminodiacetic acid, which can interfere with analytical measurements.[1] Historically, purities could be as low as 20%, though commercial grades with up to 90% purity are now available.[1] This document outlines the chemical synthesis and subsequent purification strategies to achieve a research-grade product.

Synthesis of Xylenol Orange via Mannich Condensation

The most common method for synthesizing xylenol orange is the Mannich reaction. This is a three-component condensation involving an amine (iminodiacetic acid), a non-enolizable aldehyde (formaldehyde), and a compound with an acidic proton, in this case, the phenolic precursor, cresol red.[4][5] The reaction results in the aminoalkylation of the cresol red molecule, yielding the xylenol orange structure.[6][7]

Reaction Mechanism

The Mannich reaction proceeds in two main stages:

-

Formation of the Eschenmoser-like salt : Iminodiacetic acid (a secondary amine) reacts with formaldehyde to form an iminium ion.[5][8]

-

Electrophilic Attack : The electron-rich cresol red molecule acts as a nucleophile, attacking the iminium ion. This attaches the aminomethyl group to the phenolic rings of cresol red.[5]

.dot

Caption: Workflow for the synthesis and purification of xylenol orange.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on the principles of the Mannich reaction for sulfonephthalein dyes.

Materials:

-

Cresol Red

-

Iminodiacetic acid

-

Formaldehyde (37% solution in water)

-

Glacial acetic acid

-

Sodium hydroxide

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve cresol red and a molar excess of iminodiacetic acid in glacial acetic acid.

-

Slowly add a molar excess of formaldehyde solution to the mixture while stirring. The reaction is typically conducted with a stoichiometry that favors the complete substitution on both phenolic rings of cresol red.

-

Heat the reaction mixture to reflux (approximately 110-120°C) and maintain this temperature for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the mixture by carefully adding a concentrated sodium hydroxide solution. This will cause the crude xylenol orange to precipitate.

-

Collect the precipitate by vacuum filtration.

-

Wash the crude product with cold deionized water to remove excess salts and unreacted water-soluble starting materials.

-

Dry the crude product under vacuum.

Purification of Xylenol Orange

Purification is a crucial step to remove byproducts and unreacted reagents. The choice of method depends on the scale of the synthesis and the desired final purity.

Recrystallization

Recrystallization is a common and effective technique for purifying solid organic compounds.[9] The principle relies on the differential solubility of the desired compound and its impurities in a specific solvent at varying temperatures.[10]

Protocol: Recrystallization from Ethanol/Water

-

Dissolve the crude xylenol orange powder in a minimum amount of hot solvent. A mixture of ethanol and water is often effective. One source reports dissolving the dye in ethanol.[11]

-

Heat the solution gently to ensure the complete dissolution of the product.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the solution to cool slowly and undisturbed to room temperature.

-

Further cool the solution in an ice bath to maximize the precipitation of the purified crystals.[9]

-

Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

-

Dry the purified crystals in a vacuum oven. The purity can be assessed by techniques such as HPLC or melting point analysis.[10]

Column Chromatography

For higher purity, column chromatography, particularly preparative High-Performance Liquid Chromatography (HPLC), is an excellent method for separating xylenol orange from closely related impurities like semi-xylenol orange.[12][13]

Protocol: Preparative HPLC

-

Column Selection: A C18 reversed-phase column is suitable for the separation of sulfonephthalein dyes.[14]

-

Mobile Phase: A gradient elution is typically employed. A common mobile phase system consists of a mixture of an aqueous buffer (e.g., formate/formic acid buffer at pH 3.5) and an organic solvent like methanol or acetonitrile.[13]

-

Sample Preparation: Dissolve the crude xylenol orange in the initial mobile phase solvent. The solution should be filtered through a 0.45 μm filter before injection.[13]

-

Elution: Inject the sample onto the column. A linear gradient, for example, from 5% methanol to 95% methanol over 40 minutes, can effectively separate the components.[13]

-

Fraction Collection: Collect the fractions corresponding to the main xylenol orange peak, as identified by a UV-Vis detector (monitoring at its absorbance maximum, around 440 nm in acidic solution).[1][14]

-

Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified xylenol orange.

.dot

Caption: Decision logic for selecting a xylenol orange purification method.

Data Summary

Quantitative data for xylenol orange is crucial for its application as an indicator and reagent.

| Property | Value | Reference |

| Chemical Formula | C₃₁H₂₈N₂Na₄O₁₃S | [15] |

| Molecular Weight | 760.58 g/mol (tetrasodium salt) | [15] |

| Appearance | Brown to red solid | [15] |

| Excitation Maxima | 440 nm & 570 nm | [1] |

| Emission Maximum | 610 nm | [1] |

| Fe³⁺ Complex λmax | ~560-585 nm (acidic conditions) | [16][17] |

| Purity (Improved) | >90% achievable | [1] |

Conclusion

The synthesis of xylenol orange via the Mannich condensation of cresol red, formaldehyde, and iminodiacetic acid is a well-established method. However, the critical step for obtaining a reliable analytical reagent is rigorous purification. For general use, recrystallization offers a straightforward and cost-effective method to significantly improve purity. For applications demanding the highest accuracy, such as in sensitive bioassays or quantitative metal analysis, preparative HPLC is the recommended method for removing structurally similar impurities. By following the detailed protocols in this guide, researchers can produce high-purity xylenol orange suitable for their specific scientific needs.

References

- 1. Xylenol orange - Wikipedia [en.wikipedia.org]

- 2. gspchem.com [gspchem.com]

- 3. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 4. Mannich Reaction [organic-chemistry.org]

- 5. Mannich reaction - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. oarjbp.com [oarjbp.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. Mass Spectra of Sulfonephthalein pH Indicator Dyes and Their Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. re.public.polimi.it [re.public.polimi.it]

- 15. medchemexpress.com [medchemexpress.com]

- 16. A Xylenol Orange-Based Screening Assay for the Substrate Specificity of Flavin-Dependent para-Phenol Oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. par.nsf.gov [par.nsf.gov]

Xylenol Orange: A Technical Guide for Researchers

Introduction: Xylenol orange is a versatile organic dye widely utilized in analytical chemistry and biomedical research. It is most recognized for its function as a metallochromic indicator in complexometric titrations for the quantification of various metal ions. This technical guide provides an in-depth overview of its chemical properties, applications, and a detailed experimental protocol for its use.

Core Properties and Data

Quantitative data for the two common forms of Xylenol Orange are summarized below for easy reference and comparison.

| Property | Xylenol Orange (Free Acid) | Xylenol Orange (Tetrasodium Salt) |

| Synonym(s) | 3,3′-Bis[N,N-bis(carboxymethyl)aminomethyl]-o-cresolsulfonephthalein | 3,3′-Bis[N,N-bis(carboxymethyl)aminomethyl]-o-cresolsulfonephthalein tetrasodium salt |

| CAS Number | 1611-35-4[1][2][3] | 3618-43-7[2][4][5] |

| Molecular Formula | C₃₁H₃₂N₂O₁₃S[1][2] | C₃₁H₂₈N₂Na₄O₁₃S[4][5] |

| Molecular Weight | 672.66 g/mol [1][2] | 760.58 g/mol [4][5] |

| Appearance | Very dark brown to very dark red powder or crystals[4] | Reddish-brown shiny crystalline powder |

| Melting Point | 195 °C (decomposes)[2][4] | Not specified |

| Maximum Absorption (λmax) | 580 nm[4] | 520 - 530 nm (complex with Niobium) |

| Fluorescence | Excitation: 440 & 570 nm; Emission: 610 nm[6] | Not specified |

| Solubility | Soluble in ethanol | Soluble in water, insoluble in alcohol and ether |

Applications in Research and Drug Development

Xylenol orange is a highly sensitive indicator with a sharp color transition, making it an invaluable tool in various analytical procedures.

-

Complexometric Titrations: Its most prominent application is as an indicator for titrations involving ethylenediaminetetraacetic acid (EDTA).[7] It forms stable, colored complexes (typically red or violet) with a wide range of metal ions such as zinc, lead, bismuth, thorium, aluminum, and iron in acidic conditions (pH < 6).[8][9] During titration with a stronger chelating agent like EDTA, the metal ion is sequestered from the xylenol orange complex. The release of the free indicator results in a sharp color change to yellow, signaling the endpoint of the titration.[6][7]

-

Colorimetric Reagent: Beyond titrations, xylenol orange serves as a colorimetric reagent for the spectrophotometric determination of metal ions. For instance, it forms an orange-red complex with niobium in a hydrochloric acid medium and a red complex with lead, both of which can be quantified by measuring absorbance at their respective maximum absorption wavelengths.[8]

-

pH Indicator: Xylenol orange also functions as a pH indicator, exhibiting a color change from yellow (below pH 6.3) to red (above pH 6.3).[8] This dual functionality is advantageous in titrations where pH control is critical.

-

Fluorescence Labeling: As a fluorochrome, xylenol orange can be used in polychrome sequential labeling of calcified tissues. It remains fixed in the tissue until bone minerals are removed, allowing for histological studies of bone growth and remodeling.[2]

Experimental Protocols

Preparation of Xylenol Orange Indicator Solution (0.5%)

This protocol describes the preparation of a standard aqueous solution of xylenol orange tetrasodium salt for use as an indicator in complexometric titrations.

Materials:

-

Xylenol Orange Tetrasodium Salt (CAS: 3618-43-7)

-

Distilled or deionized water

-

100 mL volumetric flask

-

Analytical balance

-

Filter paper (if necessary)

Procedure:

-

Accurately weigh 0.5 g of xylenol orange tetrasodium salt.[3]

-

Transfer the weighed powder into a 100 mL volumetric flask.

-

Add approximately 50 mL of distilled water to the flask.

-

Swirl the flask gently until the solid is completely dissolved.

-

Once dissolved, dilute the solution to the 100 mL mark with distilled water.

-

Stopper the flask and invert it several times to ensure homogeneity.

-

If any insoluble matter is present, filter the solution.

-

The resulting 0.5% (w/v) solution is stable and can be stored for several weeks.[8]

Complexometric Titration of Zinc(II) with EDTA

This protocol provides a general method for the direct titration of a zinc ion solution using EDTA with xylenol orange as the indicator.

Materials:

-

Zinc(II) ion solution (analyte, e.g., from dissolving a zinc salt in water)

-

Standardized 0.1 M EDTA solution (titrant)

-

Xylenol Orange indicator solution (0.5% aqueous)

-

Hexamethylenetetramine (Hexamine) buffer

-

Dilute nitric acid or acetic acid (for pH adjustment)

-

Burette, pipette, conical flask, and magnetic stirrer

Procedure:

-

Pipette a known volume of the zinc(II) solution into a conical flask.

-

Dilute the sample with approximately 50 mL of distilled water.

-

Adjust the pH of the solution to between 5 and 6 using a suitable buffer, such as hexamethylenetetramine.[10] This pH is crucial for the indicator's function.

-

Add a few drops (or ~50 mg of a solid mixture) of the xylenol orange indicator to the solution. The solution should turn a distinct pink-violet or red color, indicating the formation of the Zn-Xylenol Orange complex.[1]

-

Fill a clean burette with the standardized 0.1 M EDTA solution and record the initial volume.

-

Begin titrating the zinc solution with the EDTA, adding the titrant slowly while continuously stirring the solution.

-

As the endpoint is approached, the EDTA will start to displace the xylenol orange from the zinc ions.

-

The endpoint is reached when the solution undergoes a sharp color change from pink-violet to a clear yellow.[1][11] This indicates that all zinc ions have been complexed by the EDTA.

-

Record the final volume of EDTA used.

-

Calculate the concentration of zinc in the original sample based on the stoichiometry of the Zn²⁺-EDTA reaction (1:1).

Visualized Workflow and Mechanisms

The following diagrams illustrate the logical progression and chemical principles underlying the use of xylenol orange in a complexometric titration.

Caption: Workflow of complexometric titration using Xylenol Orange (XO) indicator.

Caption: Chelation principle: EDTA forms a more stable complex than Xylenol Orange.

References

- 1. digicollections.net [digicollections.net]

- 2. gspchem.com [gspchem.com]

- 3. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]

- 4. Chrominfo: Preparation of xylenol orange indicator solution [chrominfo.blogspot.com]

- 5. du.edu.eg [du.edu.eg]

- 6. Xylenol orange - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. Page loading... [guidechem.com]

- 9. Xylenol Orange Indicator 0.1% [rmreagents.com]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

The Principle of Xylenol Orange in Complexometric Titrations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylenol Orange is a highly versatile and widely utilized metallochromic indicator in the field of analytical chemistry, particularly in complexometric titrations. Its pronounced and sharp color change upon complexation with metal ions makes it an invaluable tool for the quantitative determination of a multitude of divalent and trivalent cations. This technical guide provides a comprehensive overview of the fundamental principles governing the action of Xylenol Orange, detailed experimental protocols for its application, and relevant quantitative data to aid researchers and professionals in the accurate and efficient use of this indicator.

Core Principle of Action

Xylenol Orange is a tetrasodium salt of 3,3'-bis[N,N-di(carboxymethyl)aminomethyl]-o-cresolsulfonephthalein. Its molecular structure incorporates both a sulfonephthalein group, which is responsible for its acid-base indicator properties, and iminodiacetate groups that chelate with metal ions. This dual functionality allows it to act as both a pH indicator and a metallochromic indicator.

In complexometric titrations, Xylenol Orange forms a colored complex with the metal ion present in the analyte solution. The color of this metal-indicator complex is typically red or violet. The stability of this complex is crucial; it must be sufficiently stable to form quantitatively at the desired pH but less stable than the complex formed between the metal ion and the titrant, which is commonly ethylenediaminetetraacetic acid (EDTA).

During the titration, the EDTA solution is gradually added to the analyte. EDTA, being a powerful hexadentate chelating agent, first reacts with the free metal ions in the solution. As the titration approaches the equivalence point, the concentration of free metal ions diminishes. At the equivalence point, all the free metal ions have been complexed by EDTA. A slight excess of EDTA then displaces the metal ion from the weaker Xylenol Orange-metal complex. This releases the free indicator into the solution, resulting in a sharp color change, typically from red/violet to yellow or lemon-yellow, which signals the end point of the titration.[1][2][3]

The overall process can be summarized by the following equilibrium reactions:

M-XO (colored) + EDTA → M-EDTA + XO (different color)

Where 'M' represents the metal ion and 'XO' represents the Xylenol Orange indicator.

Quantitative Data

The effectiveness of Xylenol Orange as a metallochromic indicator is dependent on the stability of the metal-indicator complex and the pH of the solution. The following tables summarize key quantitative data for the use of Xylenol Orange.

| Property | Value | Reference |

| pH range for color change (acid-base) | 2.9 - 4.0 (Red to Yellow) | |

| pH range for metal titrations | Typically 1.5 - 6.0 | [4][5] |

| Color of Metal-XO Complex | Red / Red-Violet / Pink | [1][2] |

| Color of Free XO (at titration pH) | Yellow / Lemon-Yellow | [1][2] |

Table 1: General Properties of Xylenol Orange Indicator

| Metal Ion | log K (M-XO) | Conditions | Reference |

| Fe(III) | 13.93 (1:1 complex) | - | [6] |

| Zn(II) | 11.84 (1:1 complex) | µ = 0.1 | [7] |

| Al(III) | Data not readily available in a simple log K format. Forms various complex species. | - | [8] |

| Mg(II) | Stability order: Mg(II) > Ca(II) > Sr(II) > Ba(II) | - | [8] |

| Ca(II) | Stability order: Mg(II) > Ca(II) > Sr(II) > Ba(II) | - | [8] |

| Sr(II) | Stability order: Mg(II) > Ca(II) > Sr(II) > Ba(II) | - | [8] |

| Ba(II) | Stability order: Mg(II) > Ca(II) > Sr(II) > Ba(II) | - | [8] |

Table 2: Stability Constants (log K) of Metal-Xylenol Orange Complexes Note: The stability of metal-indicator complexes can be influenced by factors such as ionic strength and temperature. The data presented are indicative values.

Experimental Protocols

The following are detailed methodologies for key complexometric titrations utilizing Xylenol Orange.

Direct Titration of Bismuth(III)

This method is suitable for the determination of bismuth in pharmaceutical preparations.

Reagents:

-

Standard 0.01 M EDTA solution

-

Xylenol Orange indicator solution (0.1% w/v in water)

-

Nitric acid (concentrated)

-

Deionized water

Procedure:

-

Accurately weigh a sample containing bismuth and transfer it to a 250 mL Erlenmeyer flask.

-

Add 10.0 mL of concentrated nitric acid and gently heat to dissolve the sample.

-

After dissolution, add 90 mL of deionized water. The pH of this solution should be approximately 1.5-1.6.

-

Add 3-5 drops of Xylenol Orange indicator solution. The solution will turn red.

-

Titrate with the standardized 0.01 M EDTA solution until the color changes sharply from red to yellow.[4]

-

The color change at the endpoint should persist for at least 5 minutes.[4]

-

Record the volume of EDTA used and calculate the concentration of bismuth in the sample.

Direct Titration of Zinc(II)

This protocol is a standard method for the determination of zinc ions.

Reagents:

-

Standard 0.1 M EDTA solution

-

Xylenol Orange indicator (solid)

-

Hexamethylenetetramine (Hexamine)

-

Deionized water

Procedure:

-

Accurately weigh the zinc-containing sample and dissolve it in 50 mL of deionized water in a 250 mL Erlenmeyer flask.

-

Add approximately 50 mg of Xylenol Orange indicator and 2 g of hexamethylenetetramine to the solution. The hexamine acts as a buffer to maintain the pH.[9]

-

The solution should turn a violet-pink color.[9]

-

Titrate with the standardized 0.1 M EDTA solution.

-

The endpoint is reached when the color changes from violet-pink to yellow.[9]

-

Record the volume of EDTA consumed and calculate the zinc content.

Back Titration of Aluminum(III)

Direct titration of aluminum with EDTA is often slow. A back titration method provides more accurate results.

Reagents:

-

Standard 0.01 M EDTA solution

-

Standard 0.01 M Lead Nitrate or Zinc(II) solution

-

Xylenol Orange indicator solution

-

Acetate buffer (pH 5.0 - 5.3)

-

Sodium Fluoride (solid)

Procedure:

-

Pipette a known volume of the aluminum sample solution into a 250 mL Erlenmeyer flask.

-

Add a known excess of the standard 0.01 M EDTA solution.

-

Add 20 mL of acetate buffer to adjust the pH to 5.3.[10]

-

Boil the solution for 5 minutes to ensure complete formation of the Al-EDTA complex, then cool to room temperature.[11]

-

Add a few drops of Xylenol Orange indicator.

-

Titrate the excess EDTA with the standard 0.01 M lead nitrate or zinc(II) solution until the color changes from yellow to red/violet. Record this volume.

-

To determine the aluminum content, add approximately 0.5 g of sodium fluoride to the flask. The fluoride will displace the EDTA from the Al-EDTA complex.[11]

-

Boil the solution again for 5 minutes and then cool.[11]

-

Titrate the released EDTA with the standard lead nitrate or zinc(II) solution until the red/violet endpoint is reached again.[11]

-

The volume of titrant used in the second titration is equivalent to the amount of aluminum in the sample.

Visualizations

The following diagrams illustrate the core concepts of Xylenol Orange in complexometric titrations.

Caption: Principle of Xylenol Orange in Complexometric Titration.

Caption: Workflow for Direct Complexometric Titration.

Caption: Workflow for Back Complexometric Titration.

Conclusion

Xylenol Orange remains a cornerstone indicator in complexometric titrations due to its reliability, sharp color change, and applicability to a wide range of metal ions. A thorough understanding of its underlying principles, including the influence of pH and the relative stabilities of the metal-indicator and metal-EDTA complexes, is paramount for its successful application. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals, enabling the accurate and precise determination of metal ion concentrations in various matrices. The versatility of Xylenol Orange in both direct and back titration methods further solidifies its importance in modern analytical chemistry.

References

- 1. csun.edu [csun.edu]

- 2. Xylenol orange - Wikipedia [en.wikipedia.org]

- 3. Xylenol Orange Indicator 0.1% [rmreagents.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Rapid chelatometric determination of bismuth, titanium and aluminium using Semi-Xylenol Orange with visual end-point indication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Formation constants of zinc(II) complexes with Semi-Xylenol Orange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A potentiometeric study of protonation and complex formation of xylenol orange with alkaline earth and aluminum ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stepwise complexometric determination of aluminium, titanium and iron concentrations in silica sand and allied materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cragchemistry.com [cragchemistry.com]

Xylenol Orange: A Technical Guide to its pH-Dependent Colorimetric Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylenol orange is a versatile organic dye, widely utilized in analytical chemistry as a metallochromic and pH indicator. Its pronounced color changes in response to varying pH levels and in the presence of metal ions make it an invaluable tool in complexometric titrations and spectrophotometric analyses. This technical guide provides an in-depth exploration of the pH-dependent color and spectral characteristics of xylenol orange, complete with quantitative data, detailed experimental protocols, and a visual representation of its behavior across the pH spectrum.

pH-Dependent Color and Spectral Data

The color of xylenol orange in an aqueous solution is intrinsically linked to the pH of the medium. This phenomenon arises from changes in the electronic structure of the molecule as it undergoes protonation or deprotonation. These structural alterations affect the molecule's ability to absorb light at specific wavelengths, resulting in the observed color changes.

The key color transitions of xylenol orange as a function of pH are summarized below. In acidic solutions, it typically presents a yellow hue. As the pH increases, the color shifts towards red and eventually violet in alkaline conditions.

| pH Range/Value | Observed Color | Wavelength of Maximum Absorbance (λmax) |

| < 6.3 | Yellow | 439 nm (at pH 6.0)[1][2] |

| > 6.3 | Red/Violet | 580 nm (at pH 10.0)[3] |

| Acidic | Yellow | Not specified |

| Basic | Orange-Red | Not specified |

Note: The λmax can be influenced by the specific buffer system and ionic strength of the solution.

Experimental Protocols

Preparation of Xylenol Orange Indicator Solution

A standard 0.1% (w/v) xylenol orange indicator solution can be prepared as follows:

-

Weighing: Accurately weigh 0.1 g of xylenol orange powder.

-

Dissolution: Transfer the powder to a 100 mL volumetric flask. Add approximately 50 mL of distilled or deionized water.

-

Mixing: Swirl the flask gently until the powder is completely dissolved. If necessary, the solution can be filtered to remove any insoluble impurities.

-

Dilution: Once dissolved, dilute the solution to the 100 mL mark with distilled or deionized water. Mix thoroughly.

For applications in metal titrations, a xylenol orange triturate can be prepared by grinding 1 part of xylenol orange with 99 parts of potassium nitrate.

Spectrophotometric Analysis of pH-Dependent Color Change

This protocol outlines the procedure for systematically observing and quantifying the colorimetric properties of xylenol orange across a range of pH values.

Materials:

-

0.1% Xylenol Orange indicator solution

-

A series of buffer solutions covering a wide pH range (e.g., pH 2 to pH 12)

-

UV-Vis Spectrophotometer

-

Cuvettes

-

pH meter

Procedure:

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength range for scanning (e.g., 350 nm to 700 nm).

-

Sample Preparation:

-

For each pH value to be tested, prepare a sample by adding a small, fixed volume of the 0.1% xylenol orange solution to a known volume of the corresponding buffer solution in a clean test tube or beaker. A typical dilution might be 1 mL of indicator solution in 9 mL of buffer. .

-

-

Blank Measurement: Fill a cuvette with the respective buffer solution (without the indicator) to be used as a blank for each pH measurement. Place the blank cuvette in the spectrophotometer and record the baseline.

-

Absorbance Measurement:

-

Rinse the sample cuvette with a small amount of the prepared xylenol orange-buffer solution.

-

Fill the cuvette with the sample solution and place it in the spectrophotometer.

-

Record the absorbance spectrum of the solution. .

-

-

Data Analysis:

-

From the recorded spectrum for each pH value, identify the wavelength of maximum absorbance (λmax).

-

Record the observed color of each solution.

-

Plot a graph of λmax versus pH to visualize the spectral shift. .

-

Logical Relationship of pH and Color Change

The following diagram illustrates the relationship between the pH of the solution and the resulting color of the xylenol orange indicator.

Caption: pH-dependent color transitions of Xylenol Orange.

Conclusion

This technical guide has detailed the significant influence of pH on the colorimetric and spectral properties of xylenol orange. The provided data and experimental protocols offer a solid foundation for researchers and professionals in utilizing this versatile indicator for accurate and reliable analytical measurements. Understanding the fundamental relationship between pH and the molecular structure of xylenol orange is crucial for its effective application in various scientific and developmental fields.

References

The Solubility Profile of Xylenol Orange: A Technical Guide for Researchers

Introduction

Xylenol orange is a widely utilized metallochromic indicator and chelating agent in analytical chemistry, particularly for complexometric titrations. Its efficacy in these applications is intrinsically linked to its solubility in various media. This technical guide provides a comprehensive overview of the solubility of Xylenol orange in aqueous and organic solvents, offering valuable data and standardized protocols for scientists, researchers, and professionals in drug development.

Core Solubility Data

The solubility of Xylenol orange is a critical parameter for its application in various experimental settings. While it is well-known for its aqueous solubility, its behavior in organic solvents is less documented. The following table summarizes the available quantitative and qualitative solubility data for Xylenol orange.

| Solvent | Formula | Molar Mass ( g/mol ) | Quantitative Solubility | Qualitative Solubility |

| Water | H₂O | 18.02 | 20 mg/mL | Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 8.33 mg/mL | Soluble |

| Ethanol | C₂H₅OH | 46.07 | Data not available | Soluble |

| Methanol | CH₃OH | 32.04 | Data not available | Likely soluble |

| Acetone | C₃H₆O | 58.08 | Data not available | Likely sparingly soluble |

| Acetonitrile | C₂H₃N | 41.05 | Data not available | Likely sparingly soluble |

Note: The tetrasodium salt of Xylenol orange is commonly used, which enhances its solubility in polar solvents like water. The solubility can be influenced by factors such as pH, temperature, and the specific form of the compound (acid or salt).

Experimental Protocol for Solubility Determination

To ensure accurate and reproducible solubility data, a standardized experimental protocol is essential. The following is a general method for determining the solubility of Xylenol orange in a given solvent, based on the widely accepted shake-flask method.

Objective: To determine the saturation solubility of Xylenol orange in a specific solvent at a defined temperature.

Materials:

-

Xylenol orange (specify form, e.g., tetrasodium salt)

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Spectrophotometer

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of Xylenol orange to a known volume of the solvent in a sealed flask. The exact amount should be more than what is expected to dissolve.

-

Equilibration: Place the sealed flask in a shaking incubator set at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed to let the excess solid settle. For finer suspensions, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a 0.22 µm filter to remove any remaining microparticles.

-

Dilution: Accurately dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Determine the concentration of Xylenol orange in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength (λmax).

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Logical Workflow for Complexometric Titration

Xylenol orange is a cornerstone indicator for the complexometric titration of various metal ions with EDTA. The following diagram illustrates the logical workflow of such a titration.

Caption: Logical workflow of a complexometric titration using Xylenol Orange.

Conclusion

This technical guide provides essential information on the solubility of Xylenol orange, a vital compound in analytical chemistry. The presented data and protocols are intended to support researchers in the effective use of this indicator. While quantitative solubility data in some organic solvents remains to be fully elucidated, the provided experimental methodology offers a robust framework for its determination. The logical workflow for complexometric titration further clarifies its practical application in a laboratory setting.

Molar absorptivity and absorption spectrum of Xylenol orange.

An In-depth Technical Guide to the Molar Absorptivity and Absorption Spectrum of Xylenol Orange

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar absorptivity and absorption spectrum of Xylenol orange, a widely used metallochromic indicator. The document details its spectrophotometric properties under various conditions, outlines experimental protocols for its characterization, and visualizes key concepts through diagrams.

Spectrophotometric Properties of Xylenol Orange

Xylenol orange (XO) is an organic reagent frequently utilized as a tetrasodium salt in metal titrations. Its utility as an indicator stems from the distinct color change that occurs upon complexation with metal ions, which is accompanied by a significant shift in its absorption spectrum. The free indicator is typically yellow at a pH below 6.0, with a maximum absorbance (λmax) around 440 nm.[1][2][3] Upon forming a complex with metal ions, the color shifts to red or purple, and the λmax moves to a longer wavelength, generally in the range of 570-590 nm.

The molar absorptivity (ε), a measure of how strongly a substance absorbs light at a given wavelength, is a critical parameter for quantitative analysis. For Xylenol orange, this value varies depending on the specific metal complex formed, the pH of the solution, and the measurement wavelength.

Quantitative Data Summary

The following table summarizes the reported molar absorptivity and maximum absorption wavelengths for Xylenol orange and its metal complexes under various experimental conditions.

| Analyte/Complex | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | λmax (nm) | pH | Notes |

| Xylenol Orange (Free) | Not specified | ~440 | < 6.0 | Yellow form |

| Xylenol Orange (Free) | 3.12 x 10⁴ | 580 | 10.0 | [4] |

| Fe³⁺-XO Complex | 2.01 x 10⁴ | 560 | Acidic | In Ferrous-Oxidized Xylenol orange (FOX) assay.[5] |

| Fe³⁺-XO Complex | 3.4 x 10⁴ | 585 | 1.5 | [6] |

| Zn²⁺-XO Complex | 1.1 x 10⁴ | 580 | 5.0-6.0 | In the presence of cetylpyridinium chloride.[7] |

| La³⁺-XO Complex | Not specified | 578 | 6.1 | [8] |

| Se-XO Complex | 2.69 x 10⁴ | 568 | Slightly acidic | [9] |

| Te-XO Complex | 2.82 x 10⁴ | 569 | Slightly acidic | [9] |

Experimental Protocols

Preparation of Xylenol Orange Stock Solution

A standard stock solution of Xylenol orange can be prepared for spectrophotometric analysis.

Materials:

-

Xylenol orange (tetrasodium salt)

-

Distilled or deionized water

-

Volumetric flask (e.g., 100 mL)

-

Analytical balance

Procedure:

-

Accurately weigh 0.1 g of Xylenol orange powder.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 50 mL of distilled water to the flask.

-

Swirl the flask gently until the Xylenol orange is completely dissolved.

-

Once dissolved, dilute the solution to the 100 mL mark with distilled water.

-

If necessary, filter the solution to remove any undissolved particles.

This procedure yields a Xylenol orange solution of approximately 1 g/L. For specific applications, the concentration can be adjusted accordingly.

Determination of Molar Absorptivity and Absorption Spectrum

This protocol outlines the general steps to determine the molar absorptivity of a light-absorbing molecule like Xylenol orange, based on the Beer-Lambert law (A = εcl).[10][11]

Materials:

-

Xylenol orange stock solution

-

Appropriate buffer solutions to control pH

-

Metal ion standard solution (if studying a complex)

-

Spectrophotometer

-

Quartz or glass cuvettes (typically 1 cm path length)

-

Volumetric flasks and pipettes for dilutions

Procedure:

-

Instrument Warm-up: Turn on the spectrophotometer and allow it to warm up for at least 15-30 minutes to ensure lamp stability.[12]

-

Preparation of Standard Solutions: From the Xylenol orange stock solution, prepare a series of dilutions with known concentrations. If studying a metal complex, a constant, excess concentration of the metal ion should be added to each dilution to ensure complete complex formation. The solutions should be prepared in a suitable buffer to maintain a constant pH.

-

Wavelength Scan (Determination of λmax):

-

Use the highest concentration standard solution to perform a wavelength scan over the visible range (e.g., 400-700 nm) to identify the wavelength of maximum absorbance (λmax).

-

Use a blank solution (buffer and any other reagents except Xylenol orange) to zero the spectrophotometer.

-

-

Absorbance Measurements:

-

Set the spectrophotometer to the determined λmax.

-

Zero the instrument again with the blank solution.

-

Measure the absorbance of each standard solution, starting from the lowest concentration and proceeding to the highest.

-

Rinse the cuvette with the next solution to be measured before filling it.

-

-

Data Analysis:

-

Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis. This is the Beer-Lambert or calibration plot.

-

The plot should be a straight line passing through the origin.

-

Determine the slope of the line using linear regression.

-

Calculate the molar absorptivity (ε) using the equation: ε = slope / l , where 'l' is the path length of the cuvette in cm (commonly 1 cm).

-

Visualizations

Logical Relationships of Xylenol Orange

The utility of Xylenol orange as an indicator is based on its pH-dependent color and its ability to form colored complexes with metal ions. The following diagram illustrates this relationship.

Caption: pH and metal ion influence on Xylenol orange color.

Experimental Workflow for Molar Absorptivity Determination

The process of experimentally determining the molar absorptivity of a compound follows a systematic workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Solved 19-5. The metal ion indicator xylenol orange (Table | Chegg.com [chegg.com]

- 3. [SOLVED] The metal ion indicator xylenol orange (Table 11-3) is yellow at | SolutionInn [solutioninn.com]

- 4. Absorption characteristics of xylenol orange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. Use of xylenol orange and cetylpyridinium chloride in rapid spectrophotometric determination of zinc in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medwinpublishers.com [medwinpublishers.com]

- 9. researchgate.net [researchgate.net]

- 10. smart.dhgate.com [smart.dhgate.com]

- 11. How to Calculate Molar Absorptivity: 8 Steps (with Pictures) [wikihow.com]

- 12. smart.dhgate.com [smart.dhgate.com]

A Technical Guide to the Safe Handling of Xylenol Orange Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions and handling procedures for Xylenol orange powder. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this chemical.

Hazard Identification and Classification

Xylenol orange, in its powder form, is primarily classified as causing eye irritation.[1][2] While some safety data sheets (SDS) for the pure substance do not classify it as hazardous under normal conditions, it is important to note that the fine powder may form combustible dust concentrations in the air.[3]

GHS Classification:

-

Eye Irritation: Category 2B, H320 (Causes eye irritation)[1][2]

-

Combustible Dust: May form combustible dust concentrations in air[3]

Precautionary statements associated with its handling include washing thoroughly after handling and seeking medical attention if eye irritation persists.[1][2]

Chemical and Physical Properties

Understanding the physical and chemical properties of Xylenol orange is fundamental to its safe handling and storage.

| Property | Value | Reference |

| Appearance | Brown-purple to dark red crystalline powder | [4][5][6] |

| Molecular Formula | C₃₁H₂₈N₂Na₄O₁₃S (Tetrasodium Salt) | [7][8] |

| Molecular Weight | 760.58 g/mol (Tetrasodium Salt) | [5][8] |

| Melting Point | ~210°C (decomposes) | [4][5][7] |

| Solubility | Soluble in water | [5][7] |

| Stability | Stable under normal conditions of use and storage. | [4] |

| Incompatibilities | Strong acids and oxidizing agents. | [1][2] |

| Hazardous Decomposition | Under fire conditions, may produce carbon monoxide, carbon dioxide, sulfur oxides, and nitrogen oxides. | [4] |

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE are critical to minimize exposure to Xylenol orange powder. The following diagram outlines the decision-making process for PPE selection.

Caption: PPE selection workflow for handling Xylenol orange powder.

Handling and Storage Procedures

Proper handling and storage are essential to maintain the stability of Xylenol orange and prevent accidents.

Handling:

-

Ensure adequate ventilation in the work area to minimize dust concentrations.[9] A system of local and/or general exhaust is recommended.[4]

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.[1]

-

Keep away from incompatible materials such as strong acids and oxidizing agents.[1][2]

Storage:

-

Store in a cool, dry, and well-ventilated area.[4]

-

Keep containers tightly closed to prevent moisture absorption and contamination.[4]

-

Protect against physical damage.[4]

-

Store away from foodstuffs.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol | Reference |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[4] Remove contact lenses if present and easy to do.[1] If eye irritation persists, get medical advice/attention.[1] | [1][4] |

| Skin Contact | Remove any contaminated clothing. Wash skin with soap or mild detergent and water for at least 15 minutes.[4] If skin irritation occurs, consult a doctor.[1] | [1][4] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a physician.[4] | [4] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[1] Get medical attention.[1] | [1] |

Accidental Release and Spill Management

A clear and efficient response to spills is necessary to contain the material and prevent further exposure. The following workflow outlines the steps for managing a Xylenol orange powder spill.

Caption: Workflow for managing a chemical spill of Xylenol orange powder.

Disposal Considerations

Waste disposal must be conducted in accordance with all federal, state, and local regulations.

-

Unused Material: Dispose of container and unused contents in accordance with official regulations.[4] It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.

-

Contaminated Materials: Items contaminated with Xylenol orange powder should be treated as hazardous waste and disposed of accordingly.

-

General Guidance:

-

Do not dispose of chemical waste down the drain.

-

Keep waste containers properly labeled with the full chemical name and associated hazards.

-

Ensure waste containers are kept closed except when adding waste.

-

Do not mix with other waste materials.

-

Toxicological and Ecological Information

Toxicological Information:

-

Acute Toxicity: Specific LD50/LC50 data for Xylenol orange is not widely available in the reviewed safety data sheets.[4] Many sources state that it is not classified as acutely toxic.[10]

-

Primary Irritant Effect: Causes eye irritation.[1][2] Skin irritation is also possible.[11]

-

Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, NTP, or OSHA.

Ecological Information:

-

Detailed information on the environmental fate and effects of Xylenol orange is limited.

-

It is advised not to allow the undiluted product or large quantities of it to reach ground water, water courses, or sewage systems.[1][8]

This technical guide is intended to provide comprehensive safety information for the handling of Xylenol orange powder. It is imperative that all users familiarize themselves with this information and the relevant Safety Data Sheets before working with this chemical. Always prioritize safety and adhere to established laboratory protocols.

References

- 1. actylislab.com [actylislab.com]

- 2. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. scribd.com [scribd.com]

- 5. scribd.com [scribd.com]

- 6. lobachemie.com [lobachemie.com]

- 7. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 8. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. lobachemie.com [lobachemie.com]

Methodological & Application

Application Notes and Protocols: Preparation and Use of Xylenol Orange Indicator for Titration

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides comprehensive application notes and detailed protocols for the preparation and use of Xylenol Orange as a metallochromic indicator in complexometric titrations. It is designed to guide laboratory professionals in achieving accurate and reliable results for the quantification of various metal ions, a critical aspect of pharmaceutical analysis and chemical research.

Application Notes

Introduction to Xylenol Orange

Xylenol Orange is a highly sensitive organic reagent widely employed as a metallochromic and pH indicator.[1] Its most prominent use is in complexometric titrations for the quantitative determination of a variety of metal ions, such as aluminum (Al³⁺), bismuth (Bi³⁺), lead (Pb²⁺), zinc (Zn²⁺), and other polyvalent metals.[1][2] Available as a tetrasodium salt, it is soluble in water and functions effectively in acidic to slightly basic conditions, making it a versatile tool in analytical chemistry, including water analysis, environmental testing, and pharmaceutical quality control.[1][3][4]

Principle of Action in Complexometric Titration

In complexometric titrations, Xylenol Orange functions by forming a colored complex with the metal ions present in the sample solution.[5] This initial metal-indicator complex typically exhibits a distinct red, pink, or violet color.[2][3]

The titration is performed using a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA). EDTA forms a more stable complex with the metal ions than the indicator does.[3] During the titration, the EDTA first binds with the free metal ions in the solution. Once all free metal ions are chelated, the EDTA begins to displace the metal ions from the Xylenol Orange-metal complex. This releases the free indicator into the solution, causing a sharp and distinct color change, which signals the titration's endpoint.[6][7] The typical endpoint color is yellow or lemon-yellow.[2][8]

Optimal Conditions and Applications

The effectiveness of Xylenol Orange is highly dependent on the pH of the solution, as this affects both the stability of the metal-indicator complex and the color of the free indicator.[4] For metal titrations, the indicator is most effective in acidic solutions, generally at a pH below 6.3.[4] The precise pH must be optimized for the specific metal ion being titrated to ensure a sharp endpoint. For instance, titrations of aluminum, bismuth, lead, and zinc are often carried out at a pH between 2 and 6.[2]

Key Applications Include:

-

Determination of metal concentration in pharmaceutical drugs and cosmetic products.[3]

-

Analysis of total water hardness.[3]

-

Quantification of trace metals in environmental samples.[1]

-

Standardization of EDTA and other chelating agent solutions.[1]

Experimental Protocols

Safety Precautions

Before handling, consult the Safety Data Sheet (SDS). Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] Avoid contact with skin and eyes and prevent inhalation of the powder.[9] Handle the reagent in a well-ventilated area.[10]

Preparation of Aqueous Xylenol Orange Indicator Solution

This is the most common form of the indicator used for titrations. Different concentrations can be prepared depending on the specific application.

Protocol 2.2.1: Preparation of 0.1% (w/v) Xylenol Orange Solution

-

Weighing: Accurately weigh 0.1 g of Xylenol Orange powder (tetrasodium salt).[11][12]

-

Dissolution: Transfer the powder to a 100 mL volumetric flask. Add approximately 50 mL of high-purity distilled or deionized water.[11]

-

Mixing: Swirl the flask gently until the powder is completely dissolved.[11]

-

Dilution: Once dissolved, dilute the solution to the 100 mL mark with distilled water.[11]

-

Filtration (Optional): If any particulate matter is visible, filter the solution.[11][12]

-

Storage: Transfer the solution to a tightly closed container.

Protocol 2.2.2: Preparation of 0.5% (w/v) Xylenol Orange Solution

-

Weighing: Accurately weigh 0.5 g of Xylenol Orange powder.[8]

-

Dissolution: Transfer the powder to a 100 mL volumetric flask containing approximately 70-80 mL of distilled water.

-

Mixing: Swirl the flask until the powder is fully dissolved.

-

Dilution: Dilute the solution to the 100 mL mark with distilled water.

-

Storage: Transfer the solution to a tightly closed container for storage. This 0.5% solution is reported to be stable indefinitely.[8]

Preparation of Xylenol Orange Solid Indicator Mixture (Triturate)

For some applications, a solid mixture is preferred for its longer shelf life and ease of dispensing fixed amounts.

Protocol 2.3.1: Preparation of 1% (w/w) Xylenol Orange Triturate

-

Weighing: Weigh 1 part of Xylenol Orange powder and 99 parts of potassium nitrate (or sodium chloride) as an inert solid diluent.[12]

-

Mixing: Combine the two powders in a clean, dry mortar.

-

Trituration: Grind the mixture with a pestle until a fine, homogeneous powder is obtained.[12]

-

Storage: Store the mixture in a tightly sealed, dry container, protected from light and moisture.[10] Typically, about 50 mg of this mixture is used per titration.[2]

Storage and Stability

-

Solid Reagent: The powdered Xylenol Orange and its triturate mixture are stable when stored in a cool, dry, dark place and protected from moisture.[10]

-

Aqueous Solutions: Aqueous solutions are generally stable for 2 to 3 weeks.[4] For longer-term storage, solutions can be kept at -20°C for up to one month or at -80°C for up to six months, ensuring they are sealed to prevent moisture contamination.[13]

Quantitative Data Summary

The following table summarizes the key parameters for the preparation and use of Xylenol Orange indicator.

| Parameter | Aqueous Solution | Solid Mixture (Triturate) |

| Concentration | 0.1% to 0.5% (w/v)[8][11] | 1% (w/w) with an inert salt[12] |

| Solvent/Diluent | Distilled or Deionized Water[11] | Potassium Nitrate or NaCl[12] |

| Typical Titration pH | Acidic (pH < 6.3)[4] | Acidic (pH < 6.3)[4] |

| Color of Metal Complex | Red / Pink-Violet[1][2] | Red / Pink-Violet[2] |

| Color of Free Indicator | Yellow / Lemon-Yellow[2][11] | Yellow[2] |

| Storage | Store in a closed container. | Store in a dry, sealed container.[10] |

| Stability | 2-3 weeks at room temperature.[4] | Stable for an extended period if kept dry.[10] |

Visualized Workflows and Mechanisms

The following diagrams illustrate the preparation protocol and the mechanism of action for the Xylenol Orange indicator.

Caption: Workflow for preparing a 0.1% aqueous Xylenol Orange indicator solution.

Caption: Logical diagram of the Xylenol Orange indicator mechanism during titration.

References

- 1. Xylenol Orange Indicator 0.1% [rmreagents.com]

- 2. digicollections.net [digicollections.net]

- 3. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]

- 9. lobachemie.com [lobachemie.com]

- 10. lobachemie.com [lobachemie.com]

- 11. Chrominfo: Preparation of xylenol orange indicator solution [chrominfo.blogspot.com]

- 12. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 13. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Spectrophotometric Determination of Aluminum Using Xylenol Orange

Introduction

This document provides a detailed methodology for the quantitative determination of aluminum (Al³⁺) in various samples using a spectrophotometric method based on the formation of a colored complex with Xylenol Orange (XO). This method is a simple, cost-effective, and rapid alternative to more complex instrumental techniques, making it suitable for routine quality control and research applications in pharmaceutical analysis and other fields.[1][2] The principle of this method lies in the reaction between aluminum ions and Xylenol Orange in a slightly acidic medium to form a stable, red-colored chelate complex.[1] The intensity of the color produced is directly proportional to the concentration of aluminum in the sample, which can be quantified by measuring its absorbance at a specific wavelength.[1]

Chemical Principle

In a slightly acidic solution (typically pH 3.0-3.8), aluminum ions (Al³⁺) react with Xylenol Orange, a metallochromic indicator, to form a distinct red-colored chelate complex.[1][3] The formation of this complex is slow at room temperature but can be accelerated by heating.[4] The absorbance of the resulting solution is measured at the wavelength of maximum absorption (λmax), which is typically around 550-554 nm, to determine the aluminum concentration by referencing a calibration curve prepared from standard solutions.[4][5]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the spectrophotometric determination of aluminum using Xylenol Orange.

Reagents and Solutions Preparation

-

Standard Aluminum Stock Solution (1000 µg/mL): A commercially available certified standard solution is recommended. Alternatively, it can be prepared by dissolving a precisely weighed amount of high-purity aluminum wire or foil in hydrochloric acid and diluting to a known volume with deionized water.

-

Working Aluminum Standard Solutions: Prepare a series of standard solutions by diluting the stock solution with deionized water to concentrations ranging from approximately 0.04 to 0.90 µg/mL.[1]

-

Xylenol Orange (XO) Reagent Solution (e.g., 1.58 x 10⁻³ M): Dissolve an appropriate amount of Xylenol Orange powder in hot deionized water. After dissolution, cool and dilute to the final volume with deionized water in a volumetric flask.[4]

-

Buffer Solution (pH 3.0): Prepare a 0.05 M Potassium Hydrogen Phthalate (KHP) buffer. Dissolve 5.1 g of analytical grade KHP in approximately 400 mL of deionized water. Adjust the pH to 3.0 using concentrated hydrochloric acid (HCl) with the aid of a pH meter, and then dilute to a final volume of 500 mL in a volumetric flask.[4]

-

EDTA Solution (for interference removal): A solution of ethylenediaminetetraacetic acid (EDTA) can be used to mask interference from iron (Fe³⁺ and Fe²⁺).[3]

Instrumentation

-

A calibrated double-beam UV-Visible spectrophotometer capable of measuring absorbance at the required wavelength.[1]

-

Calibrated volumetric flasks and pipettes.

-

A pH meter for buffer preparation.

-

A water bath for heating the solutions.[4]

Experimental Procedure

-

Sample Preparation: Accurately weigh or measure a portion of the sample and transfer it into a volumetric flask. For solid samples, an appropriate digestion or extraction procedure may be necessary to bring the aluminum into solution. For liquid samples like antacid suspensions, accurately weigh a portion (e.g., 250 µL) into a volumetric flask.[1]

-

Calibration Curve Preparation:

-

Sample and Blank Preparation:

-

To the volumetric flask containing the prepared sample, add 1.5 mL of the Xylenol Orange reagent solution and dilute to the mark with the pH 3.0 buffer solution.

-

Prepare a reagent blank by adding 1.5 mL of the Xylenol Orange reagent solution to a 25 mL volumetric flask and diluting to volume with the pH 3.0 buffer solution.

-

-

Color Development:

-

Spectrophotometric Measurement:

-

Quantification:

-

Plot a graph of absorbance versus the concentration of the aluminum standards to create a calibration curve.

-

Determine the concentration of aluminum in the sample by interpolating its absorbance on the calibration curve.

-

Data Presentation

The following table summarizes the key quantitative parameters for the spectrophotometric determination of aluminum using Xylenol Orange, as reported in the literature.

| Parameter | Value | Reference |

| Optimal pH | 3.0 - 3.8 | [3][4] |

| Wavelength of Maximum Absorbance (λmax) | 550 - 554 nm | [4][5] |

| Beer's Law Range | 0.04 - 0.90 µg/mL | [1][4] |

| Molar Absorptivity | 2.45 x 10⁴ L mol⁻¹ cm⁻¹ | [5] |

| Color Development Time | ~15 minutes (with heating) | [1] |

| Heating Temperature | 70 °C | [4] |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for aluminum determination.

Chemical Reaction Principle

Caption: Principle of Al³⁺ detection by chelation.

References

- 1. benchchem.com [benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Spectrophotometric determination of aluminium in soil extracts with xylenol orange - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. asianpubs.org [asianpubs.org]

- 5. Spectrophotometric determination of aluminium and nickel - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Spectrophotometric Determination of Thorium (IV) with Xylenol Orange

Abstract

This application note details a sensitive and selective spectrophotometric method for the quantitative determination of Thorium (IV) in aqueous samples. The protocol is based on the formation of a stable ternary complex between Thorium (IV), Xylenol Orange (XO), and the cationic surfactant cetyltrimethylammonium bromide (CTAB). The addition of CTAB sensitizes the reaction, leading to a significant bathochromic shift and an increase in molar absorptivity, which enhances selectivity and sensitivity. The analysis is performed at a pH of 2.5, minimizing common cationic interferences.

Principle of the Method

Thorium (IV) ions react with Xylenol Orange in an acidic medium to form a colored complex. In the presence of a cationic surfactant such as cetyltrimethylammonium bromide (CTAB), a more stable and intensely colored ternary complex is formed. This sensitization results in a bathochromic shift (a shift to a longer wavelength) of the maximum absorbance (λmax) from approximately 570 nm to 600 nm.[1] The absorbance of the resulting solution at 600 nm is directly proportional to the concentration of thorium, following the Beer-Lambert law within a defined range. The reaction is performed at a low pH of 2.5, which improves the selectivity of the method.[1]

Reagents and Materials

-

Thorium (IV) Stock Solution (1000 ppm): Prepare by dissolving an accurately weighed amount of thorium nitrate tetrahydrate (Th(NO₃)₄·4H₂O) in doubly distilled water containing a few drops of concentrated nitric acid to prevent hydrolysis. Standardize this solution if required.

-

Working Thorium Standards: Prepare by serial dilution of the stock solution with distilled water.

-

Xylenol Orange (XO) Reagent Solution (0.1% w/v): Dissolve 100 mg of Xylenol Orange (analytical grade) in 100 mL of distilled water.

-

Cetyltrimethylammonium Bromide (CTAB) Solution (1x10⁻³ M): Dissolve the required amount of CTAB in distilled water.

-

Buffer Solution (pH 2.5): Prepare using appropriate buffer systems, such as glycine-HCl or by adjusting a dilute solution of nitric acid/perchloric acid to pH 2.5 using a pH meter.

-

Spectrophotometer: A UV-Visible spectrophotometer capable of measuring absorbance at 600 nm, equipped with 1 cm path length quartz or glass cuvettes.

-

pH Meter: For adjusting the pH of solutions.

-

Volumetric flasks and pipettes: Grade A glassware.

Experimental Protocol

Preparation of Calibration Curve

-

Pipette aliquots of the working thorium standard solutions (e.g., covering a range of 0.5 to 5.0 ppm) into a series of 25 mL volumetric flasks.

-

To each flask, add a specific volume of the pH 2.5 buffer solution.

-

Add 1.0 mL of the 0.1% Xylenol Orange solution.

-

Add 2.0 mL of the 1x10⁻³ M CTAB solution.

-

Dilute to the mark with distilled water and mix thoroughly.

-

Prepare a reagent blank using distilled water in place of the thorium standard and treat it with the same reagents.

-

Allow the solutions to stand for at least 20 minutes for full color development.

-

Set the spectrophotometer to zero absorbance at 600 nm using the reagent blank.

-

Measure the absorbance of each standard solution at 600 nm.

-

Plot a calibration graph of absorbance versus thorium concentration (ppm).

Analysis of Sample Solution

-

Take a suitable aliquot of the sample solution (containing an unknown amount of thorium) in a 25 mL volumetric flask. The concentration should fall within the range of the calibration curve.

-

Follow steps 2 through 9 as described in the calibration procedure (Section 4.1).

-

Determine the concentration of thorium in the sample from the calibration graph.

Data Presentation

The quantitative parameters for the spectrophotometric determination of thorium using Xylenol Orange are summarized below.

| Parameter | Value | Reference |

| Complex Formed | Thorium:Xylenol Orange:CTAB | [1] |

| Stoichiometry (Th:XO) | 1:1 | |

| Optimal pH | 2.5 | [1] |

| Maximum Wavelength (λmax) | 600 nm | [1] |

| Molar Absorptivity (ε) | 5.51 x 10⁴ L·mol⁻¹·cm⁻¹ | [1] |

| Beer's Law Range | Up to 6.5 ppm (Example with SXO) | |

| Color of Complex | Red / Red-Orange |

Interferences

The selectivity of the method is enhanced by operating at a low pH. However, several ions can interfere with the determination.

| Interfering Ion | Level of Interference |

| Cations | |

| Fe(III), Al(III), Cr(III) | Interfere slightly at concentrations equal to Th(IV) |

| Pb(II), Cu(II), Ni(II), Co(II) | Interfere seriously at concentrations equal to Th(IV) |

| Zn(II), Cd(II), Heavy Lanthanides | Interfere seriously at concentrations equal to Th(IV) |

| Bi(III) | Interferes at 100-fold excess over Th(IV) |

| Anions | |

| Phosphate (HPO₄²⁻), EDTA, CDTA | Completely mask the metal at 100-fold excess |

| Citric Acid, Oxalic Acid, Tartaric Acid | Interfere seriously |

| Chloride (Cl⁻), Nitrate (NO₃⁻), Fluoride (F⁻) | Do not interfere even at 100-fold excess |

| Sulfate (SO₄²⁻) | Slight interference at 100-fold excess |

Table data compiled from a study on the closely related Semi-Xylenol Orange (SXO) reagent, which is expected to have similar interference patterns.